Potassium antimony tartrate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Efficacy

Numerous studies have established the effectiveness of potassium antimony tartrate hydrate against various Schistosoma species, the parasitic flatworms responsible for schistosomiasis. A review article published in the International Journal for Parasitology Research highlights its efficacy, particularly against Schistosoma mansoni, the most prevalent species. However, research also explores cases where it shows reduced effectiveness, leading to investigations into alternative treatment strategies [].

Mechanisms of Action

The exact mechanisms by which potassium antimony tartrate hydrate kills schistosomes are still being elucidated. Scientific research suggests it disrupts the parasite's energy metabolism and antioxidant defenses, ultimately leading to cell death []. Further studies are ongoing to understand the precise pathways involved, which may inform the development of new and improved treatments.

Limitations

Potassium antimony tartrate hydrate has several limitations that researchers are actively addressing. One major drawback is its toxicity, which can cause nausea, vomiting, and abdominal pain []. Additionally, research has shown the emergence of resistance in some Schistosoma strains, necessitating the exploration of combination therapies or alternative drugs [].

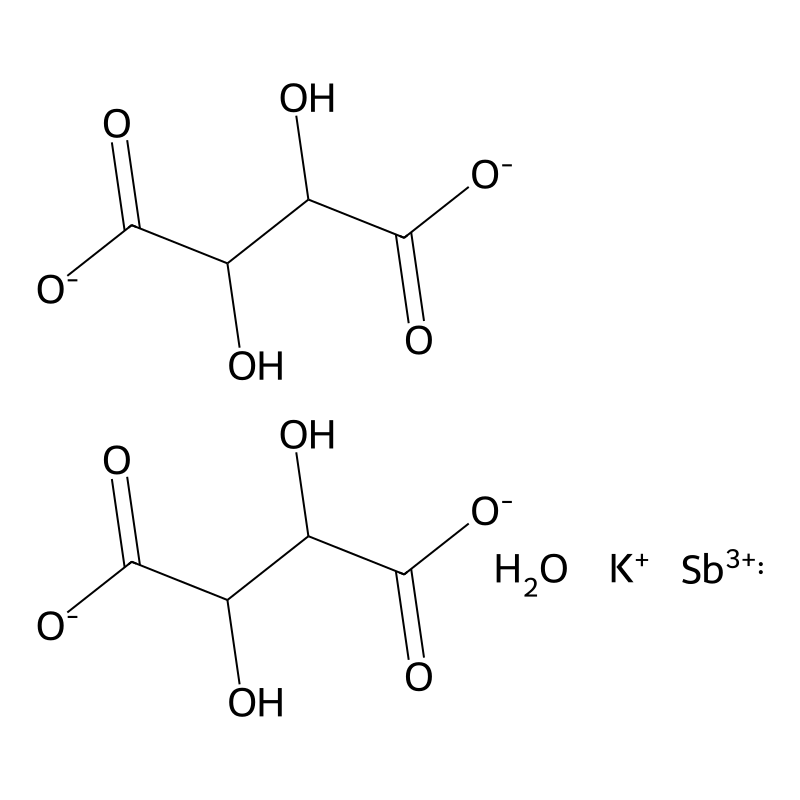

Potassium antimony tartrate hydrate, also known as antimony potassium tartrate or tartar emetic, is a chemical compound with the formula KSb(CHO)·3HO. This compound appears as a white crystalline solid and is soluble in water, with a solubility of approximately 55 g/L at 20 °C . Historically, it has been recognized for its emetic properties and was used in medicine to treat various conditions, including schistosomiasis and leishmaniasis .

Potassium antimony tartrate can be synthesized through a reaction involving potassium hydrogen tartrate and antimony trioxide. The basic reaction is as follows:

This reaction illustrates the formation of the compound from its constituent elements . The compound can also be produced by treating a solution of potassium hydrogen tartrate with an excess of tartaric acid, which yields the monoanionic monoantimony salt .

The synthesis of potassium antimony tartrate typically involves the following methods:

- Direct Reaction Method: Mixing potassium hydrogen tartrate with antimony trioxide in an alkaline environment (using potassium hydroxide) to produce the compound directly.

- Tartaric Acid Treatment: Adding excess tartaric acid to facilitate the formation of the monoanionic salt before converting it to the desired hydrate form.

Both methods require careful control of reactant concentrations and environmental conditions to ensure high yield and purity of the final product .

Potassium antimony tartrate has several applications, including:

- Medicinal Use: Historically used as an emetic and in the treatment of schistosomiasis.

- Textile Industry: Employed as a mordant in dyeing processes due to its ability to bind dyes to fabrics .

- Analytical Chemistry: Used as a standard in high-performance liquid chromatography for quantifying antimony species .

- Research: Utilized in various studies related to crystallography and material science due to its unique structural properties .

Studies on potassium antimony tartrate have focused on its interactions with biological systems, particularly regarding its toxicological profile. Research indicates that while it can effectively induce vomiting, it also poses risks such as:

- Cardiac Toxicity: Reports of arrhythmias associated with its use.

- Renal and Hepatic Toxicity: Observations of acute renal failure and liver damage following administration .

These findings have led to increased caution in its application, particularly in clinical settings.

Potassium antimony tartrate shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Potassium arsenate | K₃AsO₄ | Used primarily as a pesticide; less toxic than antimony compounds. |

| Sodium antimonate | Na₃SbO₄ | More soluble than potassium antimony tartrate; used in glassmaking. |

| Antimony sulfide | Sb₂S₃ | Used in pigments; lacks emetic properties. |

| Antimony trioxide | Sb₂O₃ | Used in flame retardants; does not exhibit emetic activity. |

Potassium antimony tartrate's distinctiveness lies in its historical medicinal use as an emetic and treatment for specific parasitic infections, alongside its applications in textile processing and analytical chemistry .